molecular formula C23H24N4O4S B2701476 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one CAS No. 865659-63-8

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2701476
CAS No.: 865659-63-8
M. Wt: 452.53
InChI Key: ZHSDTPMTYQJRCM-XDHOZWIPSA-N
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Description

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity

The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 866154-20-3

The compound exhibits its biological activity primarily through interaction with specific protein kinases and other molecular targets. It has been identified as a potential inhibitor of several kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.

Inhibition of Protein Kinases

Recent studies have shown that compounds similar to this one can inhibit key protein kinases such as DYRK1A and GSK3α/β. For instance, a related compound demonstrated an IC50 value of 0.028 μM against DYRK1A, indicating potent inhibitory activity . The inhibition of these kinases is crucial as they are involved in various cellular processes, including proliferation and apoptosis.

Antitumor Activity

The compound's structural features suggest it may possess antitumor properties. In vitro studies have indicated that derivatives of thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown effectiveness against breast cancer and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Some derivatives of the benzodioxole class have been reported to exhibit antimicrobial activity against both bacterial and fungal strains. The biological evaluation of these compounds indicated that they could be effective against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Study on Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidinone derivatives and evaluated their antitumor activity against multiple cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than standard chemotherapeutic agents, highlighting the potential of this class of compounds in cancer therapy .

Evaluation of Antimicrobial Activity

Another study focused on the antimicrobial properties of related compounds found that certain benzodioxole derivatives exhibited broad-spectrum antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 15.62 µg/mL for some compounds, indicating their potential for development into new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectIC50/MIC ValueReference
Protein Kinase InhibitionDYRK1A0.028 μM
Antitumor ActivityMultiple Cancer Cell LinesVaries (lower than standard agents)
Antimicrobial ActivityStaphylococcus aureus15.62 µg/mL
Antifungal ActivityCandida albicans15.62 µg/mL

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-29-18-5-3-17(4-6-18)26-10-8-25(9-11-26)14-27-22(28)19(24-23(27)32)12-16-2-7-20-21(13-16)31-15-30-20/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,32)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSDTPMTYQJRCM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/NC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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